molecular formula C14H13N3S B8472275 Benzenamine,4-[(imidazo[1,2-a]pyridin-3-ylmethyl)thio]-

Benzenamine,4-[(imidazo[1,2-a]pyridin-3-ylmethyl)thio]-

Cat. No. B8472275
M. Wt: 255.34 g/mol
InChI Key: XUMCHIKPHYDBCM-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

A mixture of 3-(4-nitrophenylthiomethyl)imidazo[1,2-a]pyridine (1.5 g), reduced iron (1.47 g) and calcium chloride (0.29 g) in 15% hydrous ethanol (45 ml) was heated to reflux for 5 hours. After cooling to room temperature, and the precipitates were removed by filtration. After concentrating the filtrate, water was added to the mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The precipitated crystals were collected by filtration. The crystals were washed with diisopropylether, to give 3-(4-aminophenylthiomethyl)imidazo[1,2-a]pyridine (1.13 g) as pale yellow crystals.
Name
3-(4-nitrophenylthiomethyl)imidazo[1,2-a]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:11][C:12]2[N:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]3=[N:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.[Cl-].[Ca+2].[Cl-]>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:11][C:12]2[N:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]3=[N:14][CH:13]=2)=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
3-(4-nitrophenylthiomethyl)imidazo[1,2-a]pyridine
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SCC1=CN=C2N1C=CC=C2
Name
reduced iron
Quantity
1.47 g
Type
reactant
Smiles
Name
Quantity
0.29 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitates were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate, water
ADDITION
Type
ADDITION
Details
was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with diisopropylether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)SCC1=CN=C2N1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.